molecular formula C17H14N6O2 B4427521 ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)benzoate

ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)benzoate

Cat. No. B4427521
M. Wt: 334.33 g/mol
InChI Key: NPNJMTIWTRAMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)benzoate is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of tetrazoloquinoxaline derivatives, which have been found to possess various biological activities.

Mechanism of Action

The mechanism of action of ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)benzoate is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with specific molecular targets in cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)benzoate in lab experiments is its potential to exhibit multiple pharmacological activities. However, its limitations include the need for further studies to determine its toxicity and efficacy in vivo.

Future Directions

There are several future directions for the research on ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)benzoate. These include:
1. Investigation of its potential as a lead compound for drug development in various therapeutic areas such as cancer, infectious diseases, and inflammation.
2. Studies to elucidate its mechanism of action and molecular targets in cells.
3. Evaluation of its toxicity and efficacy in animal models.
4. Synthesis and evaluation of its analogs to improve its pharmacological properties.
5. Exploration of its potential as a diagnostic tool for cancer and infectious diseases.
In conclusion, this compound is a promising compound with potential pharmacological properties. Its various biological activities make it a potential candidate for drug development in various therapeutic areas. Further research is needed to fully understand its mechanism of action, toxicity, and efficacy in vivo.

Scientific Research Applications

Ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)benzoate has been found to exhibit various pharmacological properties that make it a potential candidate for drug development. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory activities in vitro.

properties

IUPAC Name

ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-2-25-17(24)11-7-9-12(10-8-11)18-15-16-20-21-22-23(16)14-6-4-3-5-13(14)19-15/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNJMTIWTRAMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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